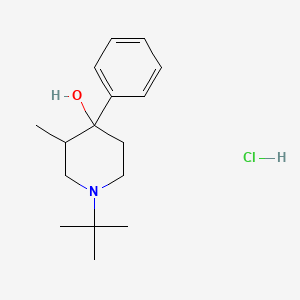![molecular formula C16H14N2O6 B5172209 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5172209.png)
6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is commonly referred to as DPAF, and its chemical formula is C18H14N2O6.
Mecanismo De Acción
The mechanism of action of DPAF is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cancer cell growth. It may also interact with cellular membranes and alter their properties, leading to changes in cell behavior.
Biochemical and Physiological Effects:
DPAF has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, antioxidant activity, and anti-inflammatory activity. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPAF in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on DPAF, including:
1. Further investigation of its anti-cancer activity and potential as a therapeutic agent for various diseases.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Exploration of its potential applications in material science, such as in the development of new organic electronic devices.
4. Investigation of its potential as a sensor for detecting heavy metal ions in water.
5. Study of its interactions with cellular membranes and its effects on cell behavior.
6. Investigation of its potential as an anti-inflammatory agent.
In conclusion, 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one, or DPAF, is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DPAF is needed to fully understand its potential and to develop new applications for this promising compound.
Métodos De Síntesis
The synthesis of DPAF can be achieved through several methods, including the reaction of 2-nitroaniline with 2,3-dimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one, which can be purified using various techniques such as recrystallization.
Aplicaciones Científicas De Investigación
DPAF has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DPAF has been investigated for its ability to inhibit cancer cell growth and its potential as a therapeutic agent for various diseases. In material science, DPAF has been studied for its use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. In environmental science, DPAF has been investigated for its potential use as a sensor for detecting heavy metal ions in water.
Propiedades
IUPAC Name |
6,7-dimethoxy-3-(2-nitroanilino)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-12-8-7-9-13(14(12)23-2)16(19)24-15(9)17-10-5-3-4-6-11(10)18(20)21/h3-8,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQCDGNQTPNRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5172128.png)


![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)


![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172173.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172177.png)
![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![N-(2,4-difluorophenyl)-4-[(dimethylamino)sulfonyl]-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5172198.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5172206.png)

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B5172218.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)